N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide features a quinazoline core substituted with a pentyl chain at position 3, a 2,4-dioxo group, and a carboxamide moiety at position 5. The ethylpiperazine side chain is further modified with a 2-fluorophenyl group. Quinazoline derivatives are recognized for their diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and efflux pump inhibition (EPI) in bacterial resistance .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN5O3/c1-2-3-6-12-32-25(34)20-10-9-19(18-22(20)29-26(32)35)24(33)28-11-13-30-14-16-31(17-15-30)23-8-5-4-7-21(23)27/h4-5,7-10,18H,2-3,6,11-17H2,1H3,(H,28,33)(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAWQBFRIQRYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with multiple targets.
Mode of Action
It is known that similar compounds can inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1. This suggests that the compound may interact with its targets in a similar manner, leading to changes in the function of these transporters.
Biochemical Pathways
Ents play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Therefore, it is plausible that this compound may affect these pathways and their downstream effects.
Result of Action
It is known that similar compounds can reduce the vmax of uridine uptake in ent1 and ent2 without affecting km. This suggests that the compound may have similar effects.
Action Environment
It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2. This suggests that certain structural features of the compound may influence its action.
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction involving 1-(2-fluorophenyl)piperazine and saccharin derivatives. The synthesis process includes refluxing the reactants in acetonitrile with potassium carbonate as a base. The final product was purified using silica gel column chromatography. The resulting structure includes a piperazine moiety and a quinazoline core, which are critical for its biological activity.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that related compounds exhibit significant antitumor properties. For instance, derivatives of tetrahydroquinazolines have shown promising results against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in tumor cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies indicate that it possesses moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
Given the presence of the piperazine moiety, the compound is hypothesized to interact with neurotransmitter systems. Research has shown that piperazine derivatives can act as antagonists at various receptors, including serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression.
Study 1: Antitumor Efficacy
A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that compounds similar to N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl exhibited significant cytotoxicity against human tumor cell lines (e.g., HepG2 and NCI-H661). The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.
Study 2: Antimicrobial Screening
In another study assessing antimicrobial properties, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl showed inhibition zones of 15 mm against Staphylococcus aureus in disk diffusion assays. This indicates a moderate level of antibacterial activity compared to standard antibiotics.
Research Findings Summary Table
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit various biological activities:
- Antidepressant Effects : The piperazine ring is known for its role in the development of antidepressants. Compounds with similar structures have been studied for their serotonin receptor modulation, which can alleviate symptoms of depression .
- Antipsychotic Properties : The fluorophenyl group may contribute to the antipsychotic effects observed in related compounds. Research has shown that these compounds can interact with dopamine receptors, potentially leading to therapeutic effects in psychotic disorders .
Therapeutic Applications
Given its structural characteristics and biological properties, this compound holds promise for several therapeutic applications:
- Neurological Disorders : The ability to modulate neurotransmitter systems positions this compound as a candidate for treating conditions such as schizophrenia and major depressive disorder.
- Pain Management : Similar compounds have been investigated for their analgesic properties. The modulation of pain pathways through opioid receptor interactions could make this compound relevant in pain management strategies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of key structural features and their implications:
Piperazine vs. Morpholine Substitutions
- The target compound’s 2-fluorophenylpiperazine group may enhance receptor binding compared to morpholine-containing analogs (e.g., ’s EPIs). Fluorine’s electronegativity and small atomic radius often improve pharmacokinetics by increasing metabolic stability and membrane permeability .
- In contrast, morpholine derivatives (e.g., ) prioritize EPI activity through synergistic antibiotic effects, though their mechanism differs from piperazine-based structures .
Alkyl Chain Length: Pentyl vs. Propyl
- This aligns with ’s findings that quinazolinones with favorable logP values exhibit strong CNS activity .
Carboxamide Functionality
- The carboxamide group at position 7 is critical for hydrogen bonding in AChE inhibition, as seen in ’s active quinazolinones . This moiety may anchor the compound to enzymatic active sites, similar to donepezil-like therapeutics.
Pharmacokinetic and Toxicity Profiles
- BBB/CNS Permeation: ’s SwissADME predictions for quinazolinones suggest that moderate lipophilicity (e.g., pentyl chain) and low molecular weight optimize BBB permeation. The target compound’s structure aligns with these criteria .
- Renal Clearance : Unlike some analogs with renal toxicity, the target compound’s lack of ionizable groups (e.g., sulfonamides in ) may reduce nephrotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
